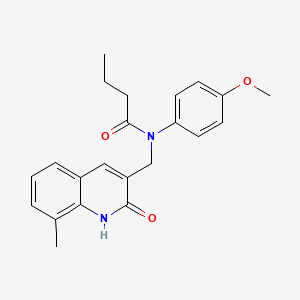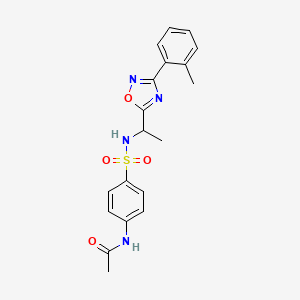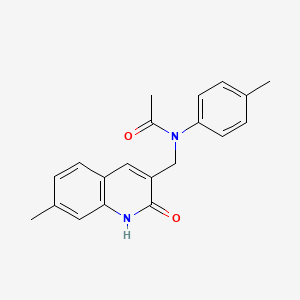
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as HMQA, is a synthetic compound that has been extensively studied for its potential use in scientific research. HMQA is a derivative of the natural compound quinine, which has been used for centuries as an anti-malarial drug.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve the formation of a complex between N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide and the target biomolecule. This complex formation results in a change in the fluorescence properties of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, which can be detected and used to study the biological process of interest.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to have minimal toxicity and does not affect the viability of cells or tissues. However, the long-term effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide on biological systems are not fully understood and require further investigation.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is its high selectivity for certain biomolecules, which allows for precise targeting and imaging of cellular processes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is relatively easy to synthesize and has a high yield. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has limitations in terms of its stability and solubility, which can affect its performance in certain experiments.
未来方向
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. One area of interest is the development of new synthetic methods to improve the stability and solubility of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. Additionally, there is potential for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in drug discovery and development, as it has been shown to have potential as a drug delivery system. Finally, further investigation is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide and its long-term effects on biological systems.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, is a synthetic compound that has potential applications in scientific research. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been extensively studied for its use as a fluorescent probe and chelating agent, and has been shown to have minimal toxicity. While there are limitations to the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in certain experiments, there is potential for further research to improve its stability and solubility, and to explore its potential use in drug discovery and development.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with p-tolylacetic acid to form the intermediate compound. This intermediate is then reacted with formaldehyde and ammonium chloride to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been optimized over the years, resulting in high yields and purity.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been extensively studied for its potential use in scientific research. One of the main applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is as a fluorescent probe for imaging biological systems. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to selectively bind to proteins and other biomolecules, making it an ideal tool for studying cellular processes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been used as a chelating agent for metal ions, which has potential applications in the field of catalysis.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-8-18(9-6-13)22(15(3)23)12-17-11-16-7-4-14(2)10-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIKEBQUAYICND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
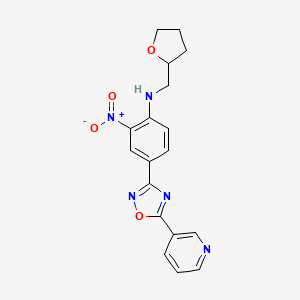
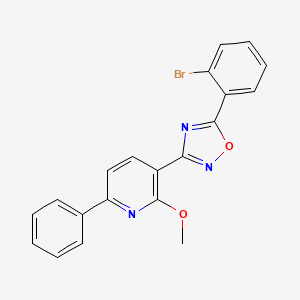
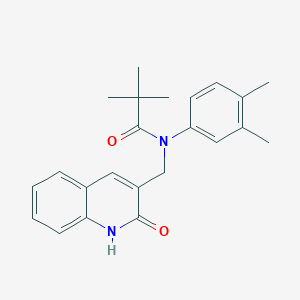
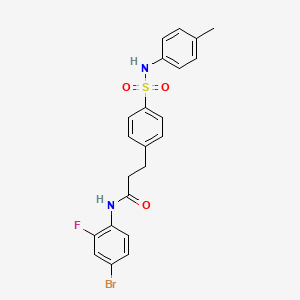

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
